molecular formula C16H27N3O3 B2703815 N-butyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 1323757-82-9

N-butyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B2703815
CAS RN: 1323757-82-9
M. Wt: 309.41
InChI Key: VRCKYVQMZIKGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, also known as BMDAM, is a chemical compound that has been extensively studied for its potential use in scientific research.

Scientific Research Applications

  • Conformational Analysis and Peptide Synthesis : A study by Fernandez et al. (2002) explored the synthesis of derivatives of diazaspiro[4.5]decanes for use in peptide synthesis. These derivatives serve as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. Their research included the synthesis and conformational analysis of such compounds, demonstrating their potential as mimetics for gamma-turns or distorted type II beta-turns in peptides (Fernandez et al., 2002).

  • Synthesis of Biologically Active Compounds : Amirani Poor et al. (2018) reported on the synthesis of novel classes of compounds using intermolecular Ugi reactions with diazaspiro[4.5]decan-2-yl derivatives. This research is significant for developing new biologically active compounds, particularly in the context of medicinal chemistry (Amirani Poor et al., 2018).

  • Antiviral Evaluation : In the study by Apaydín et al. (2020), a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which include diazaspiro[4.5]decan-2-yl structures, were synthesized and evaluated for their antiviral activity. This highlights the potential of these compounds in developing new antiviral agents (Apaydın et al., 2020).

  • Supramolecular Arrangements : Research by Graus et al. (2010) focused on the preparation of various diazaspiro[4.5]decane derivatives and their relation to supramolecular arrangements. This study contributes to the understanding of how modifications in molecular structures can influence crystal structures and interactions (Graus et al., 2010).

properties

IUPAC Name

N-butyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3/c1-4-5-10-18(3)13(20)11-19-14(21)16(17-15(19)22)8-6-12(2)7-9-16/h12H,4-11H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCKYVQMZIKGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CN1C(=O)C2(CCC(CC2)C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

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